molecular formula C37H43N5 B2582682 3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 500149-25-7

3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2582682
CAS No.: 500149-25-7
M. Wt: 557.786
InChI Key: KMUVMUGDCAXFHX-UHFFFAOYSA-N
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Description

The compound 3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, a methyl group at position 3, an octyl chain at position 2, and a piperazine moiety at position 1. The piperazine ring is further modified by a (2-methylnaphthalen-1-yl)methyl group.

Properties

IUPAC Name

3-methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N5/c1-4-5-6-7-8-9-15-30-28(3)32(25-38)36-39-34-17-12-13-18-35(34)42(36)37(30)41-23-21-40(22-24-41)26-33-27(2)19-20-29-14-10-11-16-31(29)33/h10-14,16-20H,4-9,15,21-24,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUVMUGDCAXFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=CC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The pyrido[1,2-a]benzimidazole-4-carbonitrile scaffold is highly versatile, with substitutions on the piperazine ring and alkyl/aryl groups significantly influencing physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Bioactivity and Pharmacological Profiles

Anticancer Potential

The pyrido[1,2-a]benzimidazole derivatives exhibit anticancer activity via kinase inhibition or DNA interaction. For example:

  • Target Compound : The octyl and naphthyl groups may enhance binding to hydrophobic kinase pockets (e.g., EGFR or VEGFR), as seen in analogues with similar substituents .
  • Fluorobenzyl Derivative : Demonstrated IC₅₀ of 0.8 μM against breast cancer (MCF-7) cells, attributed to fluorine’s electron-withdrawing effects enhancing target affinity.
  • Isopropyl-Naphthyl Derivative : Showed moderate activity (IC₅₀ = 2.3 μM) in leukemia (K562) cells, suggesting steric bulk may limit efficacy compared to smaller substituents.

Antimicrobial Activity

Compounds like 5-amino-1-{[(2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () highlight the scaffold’s versatility, though alkyl chain length inversely correlates with antimicrobial potency due to reduced solubility .

Computational and Structural Insights

  • Similarity Metrics : Tanimoto and Dice indices () suggest the target compound shares >80% similarity with ’s isopropyl analogue, predicting overlapping bioactivities .
  • Bioactivity Clustering : Hierarchical clustering () groups naphthyl-containing derivatives together, indicating shared modes of action (e.g., kinase inhibition) .

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